(3-Fluoro-4-methylphenyl)acetic acid ethyl ester
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Overview
Description
(3-Fluoro-4-methylphenyl)acetic acid ethyl ester is an organic compound with the molecular formula C11H13FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position The ethyl ester functional group is attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)acetic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of (3-Fluoro-4-methylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of (3-Fluoro-4-methylphenyl)acetic acid chloride, which is reacted with ethanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (3-Fluoro-4-methylphenyl)acetic acid and ethanol.
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) results in the formation of (3-Fluoro-4-methylphenyl)ethanol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (3-Fluoro-4-methylphenyl)acetic acid and ethanol.
Reduction: (3-Fluoro-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)acetic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Biological Studies: It is used in studies to understand the effects of fluorine substitution on the biological activity of phenylacetic acid derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)acetic acid ethyl ester depends on its specific application. In biological systems, the ester may undergo hydrolysis to release (3-Fluoro-4-methylphenyl)acetic acid, which can then interact with various molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)acetic acid ethyl ester
- (3-Fluoro-4-chlorophenyl)acetic acid ethyl ester
- (3-Fluoro-4-methylphenyl)acetic acid methyl ester
Uniqueness
(3-Fluoro-4-methylphenyl)acetic acid ethyl ester is unique due to the specific combination of the fluorine and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ethyl ester functional group also imparts distinct physicochemical properties compared to other ester derivatives, such as increased lipophilicity and altered metabolic stability.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBUJIVYGOEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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